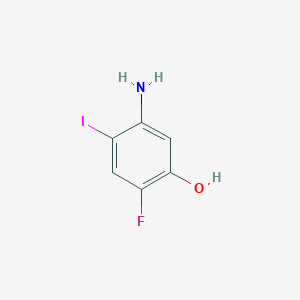![molecular formula C9H10IN3O B12841764 3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12841764.png)
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction, often involving a dehydrating agent like phosphorus oxychloride.
Introduction of Iodine and Isopropoxy Groups: The final step involves the introduction of iodine and isopropoxy groups at specific positions on the pyrazolopyridine structure. This can be achieved through electrophilic substitution reactions using iodine and isopropyl alcohol as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the iodine and isopropoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Iodine can be substituted using nucleophiles like thiols or amines under mild conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of deiodinated or dealkylated products.
Substitution: Formation of substituted derivatives with new functional groups replacing iodine or isopropoxy groups.
Aplicaciones Científicas De Investigación
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-1H-pyrazolo[3,4-c]pyridine: Lacks the isopropoxy group, making it less hydrophobic.
5-Isopropoxy-1H-pyrazolo[3,4-c]pyridine: Lacks the iodine atom, affecting its reactivity and biological activity.
3-Bromo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine: Similar structure but with bromine instead of iodine, leading to different reactivity and properties.
Uniqueness
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both iodine and isopropoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H10IN3O |
|---|---|
Peso molecular |
303.10 g/mol |
Nombre IUPAC |
3-iodo-5-propan-2-yloxy-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C9H10IN3O/c1-5(2)14-8-3-6-7(4-11-8)12-13-9(6)10/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
YBQCBNCSJMFYBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC2=C(NN=C2C=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)


![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)






![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)


